Terpenylic acid
Overview
Description
Terpenylic acid is a secondary organic aerosol derived from the oxidation of monoterpenes, particularly α-pinene . It plays a significant role in atmospheric chemistry due to its ability to form dimers and contribute to secondary organic aerosol formation . This compound is characterized by its lactone-containing structure, which is crucial for its reactivity and applications .
Synthetic Routes and Reaction Conditions:
Oxidative Cleavage and Lactonization: this compound can be synthesized by the oxidative cleavage of cyclopentenyl carbinols followed by lactonization.
Chromic Acid Oxidation: Another method involves the oxidative cyclization of β-isopropylglutaric acid in the presence of chromic acid.
Sequential Processes: The reaction of 2-chloro-2-methylpropanal with dimethyl malonate, followed by nucleophilic attack, substitution, hydrolysis, and decarboxylation, also yields this compound.
Michael Addition and Translactonization: This method involves the Michael addition of 5,6-dihydro-2-pyrone with propan-2-ol followed by Jones oxidation.
KMnO4-Mediated Oxidative Cleavage: The oxidative cleavage of homoterpenyl methyl ketone using potassium permanganate is another synthetic route.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.
Types of Reactions:
Hydrolysis and Esterification: It can be hydrolyzed and esterified under acidic or basic conditions.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, especially when reacting with nucleophiles like dimethyl malonate.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, sodium periodate, chromic acid, potassium permanganate.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Solvents: Common organic solvents like propan-2-ol.
Major Products:
- The major products formed from these reactions include various lactone-containing analogues of this compound .
Chemistry:
- This compound is used as a standard aerosol sample in atmospheric chemistry studies .
- It serves as a reagent in the synthesis of biologically active compounds containing γ-butyrolactone scaffolds .
Biology and Medicine:
- Research on this compound’s biological activity is limited, but its derivatives may have potential applications in drug development due to their structural similarity to biologically active lactones .
Industry:
Scientific Research Applications
1. Role in Atmospheric Chemistry
Terpenylic acid, originating from the oxidation of alpha-pinene, plays a crucial role in atmospheric chemistry. It contributes to new particle formation and growth above forests, acting as a secondary organic aerosol (SOA) product with unique dimer-forming properties. This includes its transformation into 2-hydroxythis compound and diathis compound acetate, both of which have significant implications for environmental science and atmospheric processes (Claeys et al., 2009).
2. Presence in Cyanobacteria
Research has revealed the presence of terpenoids, including this compound, in cyanobacteria. This discovery challenges the traditional view that terpenoids are exclusive to plants and fungi. The identification of this compound in diverse cyanobacterial genera across different environments has implications for its role in cellular processes and the broader ecological impact of these microorganisms (Costa et al., 2016).
3. Anti-Cancer Properties
This compound, as part of the terpenoid family, shows potential in cancer therapy. Some terpenoids demonstrate immunomodulatory and anti-tumor activities, inducing apoptosis in cancer cells and inhibiting metastasis and tumor-induced angiogenesis. The relevance of this compound in this context lies in the broader investigation of terpenoids' roles in modern anticancer therapies (Kuttan et al., 2011).
4. Renewable Nano-sized Entities
This compound, along with other terpenoids, has gained attention for its potential in sustainable applications. Studies show that triterpenoids, including this compound derivatives, can form renewable nano-entities with various applications in medicine, drug delivery, and green technologies. This highlights the versatility of this compound in various scientific and industrial fields (Bag & Majumdar, 2017).
5. Applications in Plant Biochemistry
In the context of plant biochemistry, this compound is part of the vast class of terpenoids that serve defensive roles and have industrial applications as flavors and fragrances. Understanding the biosynthesis and regulation of terpenoids like this compound in plants has implications for agricultural science and the development of plant-based products (Singh & Sharma, 2014).
6. Autophagy Induction in Cancer Cells
Terpenoids, including this compound, have been studied for their role in inducing autophagy in cancer cells. This process involves complex signaling pathways and can be either protective or destructive in tumor cells. Understanding this compound's role in this phenomenon could lead to novel cancer therapies (El-Baba et al., 2021).
7. Purification Techniques
Studies on the purification of terpenyl amine, which may involve this compound derivatives, have implications for industrial processes. Research on reactive extraction and complexation reactions of this compound derivatives contributes to the understanding of separation and purification techniques in chemical engineering (Schulz et al., 2016).
Mechanism of Action
Target of Action
Terpenylic acid primarily targets the formation of secondary organic aerosols (SOAs) in the atmosphere . It is a key monomeric intermediate for the formation of dimers of the ester type .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. It is proposed that cis-pinic acid is esterified with the hydroxyl-containing diathis compound, which can be explained through acid-catalyzed hydrolysis of the lactone-containing this compound and/or diathis compound acetate, both first-generation oxidation products .
Biochemical Pathways
The biochemical pathway of this compound involves the oxidative cleavage and cyclization of cyclopentenyl carbinols . The process leads to the formation of a class of this compound analogues . This compound is also formed by the hydrolysis of diathis compound acetate (DTAA) and subsequent intramolecular esterification .
Pharmacokinetics
It’s known that this compound is formed in the particle phase over a longer time-scale than that required for gas-to-particle partitioning of their monomeric precursors in laboratory α-/β-pinene ozonolysis experiments .
Result of Action
The result of this compound’s action is the formation of higher-molecular weight (MW) 358 α- and β-pinene dimeric secondary organic aerosol (SOA) products . These products have been found in ambient fine (PM 2.5) rural aerosol collected at night during the warm period .
Action Environment
The action of this compound is influenced by environmental factors. For instance, under ambient conditions, the higher-MW diesters are formed in the particle phase over a longer time-scale than that required for gas-to-particle partitioning of their monomeric precursors in laboratory α-/β-pinene ozonolysis experiments .
Biochemical Analysis
Biochemical Properties
Terpenylic acid is suggested to be a key monomeric intermediate for dimers of the ester type . It is proposed that cis-pinic acid is esterified with the hydroxyl-containing diathis compound, which can be explained through acid-catalyzed hydrolysis of the recently elucidated lactone-containing this compound and/or diathis compound acetate, both first-generation oxidation products .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a monomeric intermediate for the formation of dimers of the ester type . This process involves the esterification of cis-pinic acid with the hydroxyl-containing diathis compound, a process that can be explained through acid-catalyzed hydrolysis .
Temporal Effects in Laboratory Settings
It has been shown that higher molecular weight diesters, which can be regarded as processed SOA products, are formed in the particle phase over a longer time-scale than that required for gas-to-particle partitioning of their monomeric precursors in laboratory α-/β-pinene ozonolysis experiments .
Metabolic Pathways
This compound is involved in the metabolic pathways of secondary organic aerosols, specifically in the ozonolysis of α- and β-pinene
Comparison with Similar Compounds
Diaterpenylic Acid: A key monomeric intermediate for dimers of the ester type.
Cis-Pinic Acid: Another oxidation product of α-pinene, similar in structure and reactivity to this compound.
Diaterebic Acid: A related compound formed from the oxidation of terpenes.
Uniqueness:
Properties
IUPAC Name |
2-(2,2-dimethyl-5-oxooxolan-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-8(2)5(3-6(9)10)4-7(11)12-8/h5H,3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWMPKJASNNZMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)O1)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871354 | |
Record name | 2-(2,2-Dimethyl-5-oxooxolan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26754-48-3, 116-51-8 | |
Record name | Terpenylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26754-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terpenylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terpenylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026754483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,2-Dimethyl-5-oxooxolan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2,2-dimethyl-5-oxo-3-furylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERPENYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9149PCO1CP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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